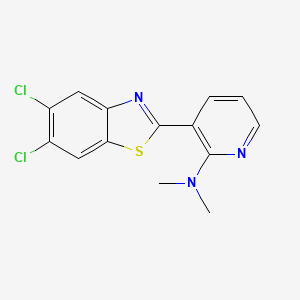

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

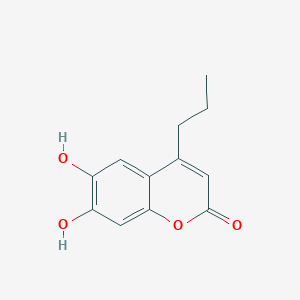

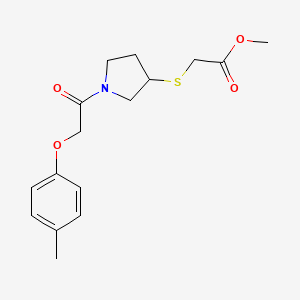

3-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is a synthetic compound with the molecular formula C14H11Cl2N3S . It has an average mass of 324.228 Da and a mono-isotopic mass of 323.005066 Da .

Synthesis Analysis

The synthesis of benzothiazoles, which is a key component of the compound, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of 3-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is derived from its molecular formula, C14H11Cl2N3S . The structure includes a benzothiazole ring, which is a heterocyclic compound, fused with a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazoles include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Iodine promotes this condensation . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Scientific Research Applications

Synthesis and Chemical Properties :

- Utinan et al. (1991) explored the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, which are derivatives related to your compound of interest. They focused on substituting the chlorine atom at the 5-position of the benzoquinone ring with an amino group and revealed the chemical, spectroscopic, and electrochemical properties of these compounds (Utinan et al., 1991).

Corrosion Resistance :

- Salarvand et al. (2017) investigated the inhibition performance of benzothiazole derivatives for mild steel in acidic solutions. One of the compounds studied showed high inhibition efficiency, indicating potential applications in corrosion resistance (Salarvand et al., 2017).

Catalysis :

- Zolfigol et al. (2015) reported on a novel nanostructured molten salt that catalyzed the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, demonstrating effective catalysis and cost-effectiveness. This research is relevant due to the structural similarities with your compound of interest (Zolfigol et al., 2015).

Synthetic Intermediate for Diverse Compounds :

- Roman (2013) utilized a ketonic Mannich base derived from a structurally similar compound as a starting material to generate a diverse library of compounds, highlighting its versatility as a synthetic intermediate (Roman, 2013).

Synthesis and Antimicrobial Activity :

- Patel et al. (2011) synthesized new pyridine derivatives with benzothiazole structures and evaluated their antimicrobial activity. This study indicates the potential biomedical applications of similar compounds (Patel et al., 2011).

Anticancer and Antimicrobial Evaluation :

- Ibrahim et al. (2022) used a similar compound as a synthetic intermediate to construct novel heterocyclic systems with varying biological activities, including antimicrobial and anticancer effects (Ibrahim et al., 2022).

Hydroxylation of Alkanes :

- Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes with ligands structurally related to your compound as models for methane monooxygenases, showing their efficiency in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Properties

IUPAC Name |

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3S/c1-19(2)13-8(4-3-5-17-13)14-18-11-6-9(15)10(16)7-12(11)20-14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVYKYYWRRHJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C2=NC3=CC(=C(C=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)

![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)

![2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2967212.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2967216.png)

![Potassium [(2-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2967220.png)